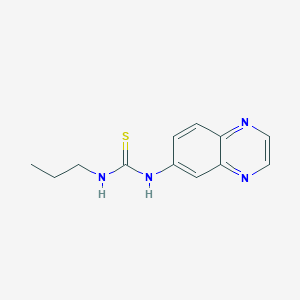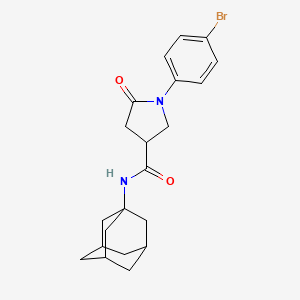![molecular formula C19H16ClN5O4 B4982301 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4982301.png)
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is a chemical compound with potential applications in scientific research. This compound is known for its pharmacological effects, and it has been studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline is not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. This compound has been shown to selectively inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating pain pathways in the brain. Additionally, this compound has been found to have anxiolytic effects by reducing anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments include its high purity, good yields, and well-established synthesis method. However, this compound has limitations in terms of its stability and solubility. It is important to store this compound in a dry and cool place to prevent degradation, and it may require the use of organic solvents for dissolution.
Direcciones Futuras
There are several future directions for the study of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline. One potential direction is to investigate its potential use in the treatment of various diseases, including depression, anxiety disorders, and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, the development of new synthesis methods and modifications to the existing compound may lead to improved properties and potential applications.
In conclusion, this compound has potential applications in scientific research, particularly in the study of pharmacological effects on various biological systems. The synthesis method of this compound is well-established, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential applications of this compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be achieved by various methods. One of the most commonly used methods is the reaction of 5-nitroanthranilic acid with 1-bromo-4-(2-chloro-6-nitrophenyl)piperazine under appropriate reaction conditions. The reaction yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
8-[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has potential applications in scientific research. It has been studied for its pharmacological effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. This compound has been found to have anti-inflammatory, analgesic, and anxiolytic effects, and it has been studied for its potential use in the treatment of various diseases.
Propiedades
IUPAC Name |
8-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-14-4-1-5-17(25(28)29)19(14)23-11-9-22(10-12-23)16-7-6-15(24(26)27)13-3-2-8-21-18(13)16/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAICSUBQIXNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)C4=C(C=CC=C4Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)

![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)

![1,6-hexanediyl bis[(4-chlorophenyl)carbamate]](/img/structure/B4982258.png)
![allyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B4982261.png)
![5-(4-chlorophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B4982269.png)

![4-butoxy-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B4982282.png)


![4-ethyl-1-(2-propyn-1-ylthio)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4982312.png)
![1-methoxy-3-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4982324.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4982326.png)
